3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrrole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with an oxazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole: Shares a similar structure but with an isoxazole ring instead of a pyrrole ring.
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.
Uniqueness
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyrrole and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-5-(2-methyl-1,3-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7(12-9(5)10(13)14)8-4-11-6(2)15-8/h3-4,12H,1-2H3,(H,13,14) |
InChI Key |
FMLCMCXGVNMRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CN=C(O2)C)C(=O)O |
Origin of Product |
United States |
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